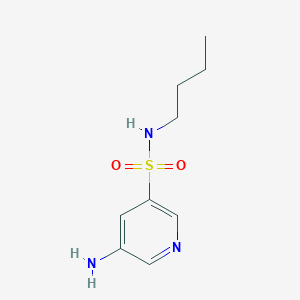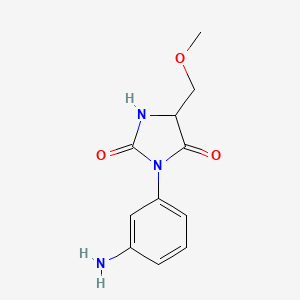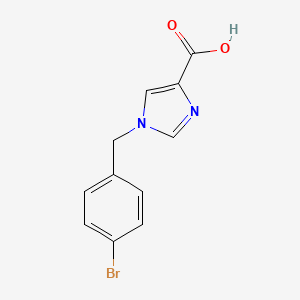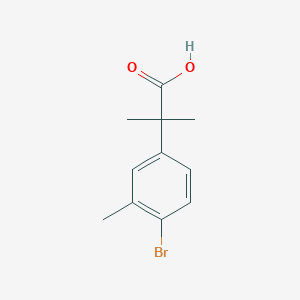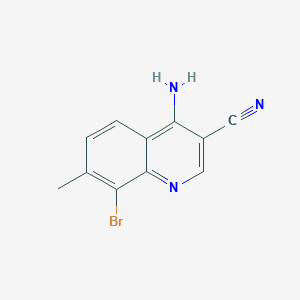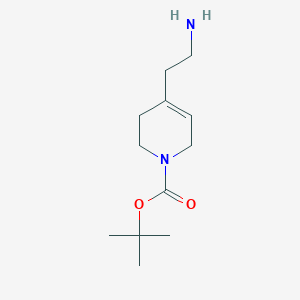
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, also known as TBTAE, is a synthetic compound belonging to the pyridine family of compounds. It is a white crystalline solid that is soluble in water and organic solvents. TBTAE has a wide range of applications in the pharmaceutical, agrochemical, and organic synthesis industries. It is used as an intermediate for the synthesis of a variety of drugs and agrochemicals, and as a catalyst for organic reactions. TBTAE is also used in the synthesis of chiral compounds, and in the development of new drugs and agrochemicals.
Aplicaciones Científicas De Investigación
-
Synthesis and Pharmacological Activities of Schiff Bases with Some Transition Metal Complexes
- Application Summary : Schiff bases transition metal complexes have received significant attention in the scientific community for their versatile applications. The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding. Thus, chelation effects will enhance and improve the biological activities of the derivatives of the title compound .
- Methods of Application : The synthesis of Schiff base ligands and their complexes with metals Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) will be presented .
- Results or Outcomes : Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .
-
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
- Application Summary : Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate, commonly known as tBoc-phenylethylamine, is a chemical compound with the molecular formula C15H24N2O2. It is an amine-containing organic compound that represents a fundamental building block for numerous biologically active compounds such as pharmaceuticals, agrochemicals, and materials science.
- Methods of Application : The standard synthesis method of tBoc-phenylethylamine involves treating the isopropyl carbamate ester of phenylethylamine with tert-butyl chloroformate. The reaction is carried out under ambient to low temperature, and the resulting product is then purified using various techniques such as recrystallization and column chromatography.
- Results or Outcomes : Identification of the compound is done through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Analytical methods are critical in the identification and quantification of tBoc-phenylethylamine in various industrial formulations.
-
Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of Tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and Tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : Two derivatives of N-Boc piperazine were synthesized and characterized. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
2-(tert-Butylamino)ethyl Methacrylate
- Application Summary : 2-(tert-Butylamino)ethyl methacrylate is a chemical compound used in the field of polymer chemistry. It is used as a monomer in the synthesis of polymers .
- Methods of Application : The compound is typically used in a polymerization reaction to form a polymer. The reaction conditions can vary depending on the desired properties of the polymer .
- Results or Outcomes : The resulting polymers can have a variety of properties and uses, depending on the other monomers used in the polymerization and the reaction conditions .
-
Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of Tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and Tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : Two derivatives of N-Boc piperazine were synthesized and characterized. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
2-(tert-Butylamino)ethyl methacrylate
- Application Summary : 2-(tert-Butylamino)ethyl methacrylate is a chemical compound used in the field of polymer chemistry. It is used as a monomer in the synthesis of polymers .
- Methods of Application : The compound is typically used in a polymerization reaction to form a polymer. The reaction conditions can vary depending on the desired properties of the polymer .
- Results or Outcomes : The resulting polymers can have a variety of properties and uses, depending on the other monomers used in the polymerization and the reaction conditions .
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOPAWMUCDROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

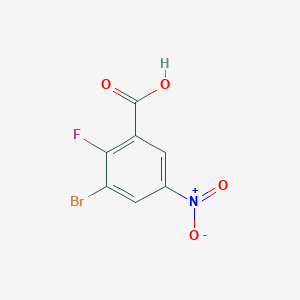
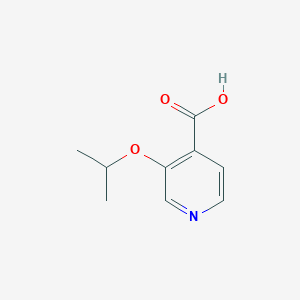
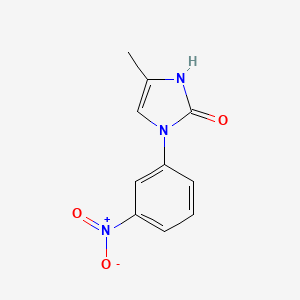
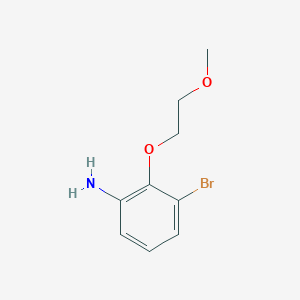
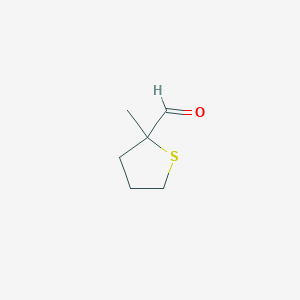
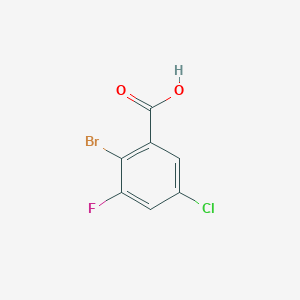
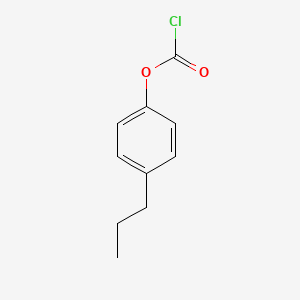
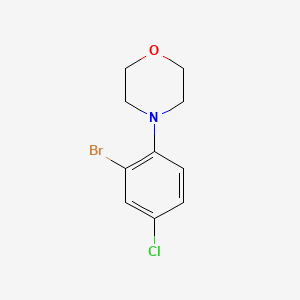
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
